molecular formula C22H12BrN3O4S B606153 Bioymifi CAS No. 1420071-30-2

Bioymifi

Cat. No.: B606153
CAS No.: 1420071-30-2
M. Wt: 494.3 g/mol
InChI Key: ULBOWKXOFOTCMU-NLDKGBHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bioymifi is a novel small molecule that acts as a mimetic of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). It is known for its ability to bind to death receptor 5 (DR5) on cancer cells, initiating apoptosis. This compound has garnered significant attention in the field of oncology due to its potential as a chemotherapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bioymifi is synthesized through a series of chemical reactions involving the formation of a brominated heterocyclic compound. The key steps include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques such as reflux, crystallization, and purification through column chromatography .

Chemical Reactions Analysis

DR5 Agonist Activity and Structural Mechanism

Bioymifi directly binds to DR5, triggering receptor clustering and subsequent caspase-8 activation via the formation of a death-inducing signaling complex (DISC) . Unlike natural ligands such as TRAIL, this compound bypasses decoy receptors, enhancing specificity for cancer cells. Structural studies suggest its activity relies on:

  • Hydrophobic interactions with DR5’s extracellular domain.
  • Allosteric modulation to stabilize receptor trimerization .

Apoptosis Induction Pathways

This compound’s activation of DR5 initiates caspase-dependent apoptosis through two primary pathways:

Key Steps in Apoptotic Signaling:

  • DISC Formation : Caspase-8 recruitment leads to proteolytic activation.
  • Effector Caspase Activation : Caspase-3/7 cleavage executes apoptosis.
  • Mitochondrial Amplification : Caspase-8 cleaves Bid, triggering cytochrome c release .

Cellular Outcomes :

  • Cell Cycle Arrest : G2/M phase arrest in multiple myeloma cells (U266 and U266/BR) at IC50 concentrations (10.4 µM and 20.9 µM, respectively) .
  • Oxidative Stress : Elevated reactive oxygen species (ROS) and calcium influx in erythrocytes, contributing to eryptosis .
ParameterU266 Cells (IC50 = 10.4 µM)U266/BR Cells (IC50 = 20.9 µM)
Apoptotic Cells (%)38.9415.54
G2/M Phase Arrest (%)42.129.8
ROS Increase (Fold)2.31.8

Data derived from flow cytometry and XTT assays .

Cytotoxic Selectivity and Resistance Mechanisms

  • Upregulated Anti-Apoptotic Proteins : Bcl-2 and survivin.
  • Reduced DR5 Membrane Expression : Altered receptor trafficking .

Comparative Pharmacological Profiles

This compound’s efficacy contrasts with other DR5 agonists:

AgentTarget SpecificityResistance ProfileApoptotic Efficiency (IC50 Range)
This compoundDR5-onlyModerate10–20 µM
TRAILDR4/DR5High1–10 nM
LexatumumabDR5-onlyLow0.5–5 nM

TRAIL and lexatumumab are biologic agents; this compound’s small-molecule nature enables oral bioavailability .

Scientific Research Applications

Bioymifi has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of structural modifications on biological activity.

    Biology: Investigated for its role in inducing apoptosis in cancer cells, making it a potential candidate for cancer therapy.

    Medicine: Explored for its potential as a chemotherapeutic agent due to its ability to selectively induce apoptosis in cancer cells.

    Industry: Potential applications in the development of new drugs and therapeutic agents .

Mechanism of Action

Bioymifi exerts its effects by mimicking the activity of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). Upon binding to the extracellular domain of death receptor 5 (DR5) on cancer cells, this compound induces clustering and aggregation of DR5, leading to the formation of the death-inducing signaling complex (DISC). This complex activates caspase-8, which in turn activates downstream caspases such as caspase-3, ultimately leading to apoptosis .

Comparison with Similar Compounds

Uniqueness of Bioymifi: this compound is unique in its ability to act as a single agent to induce DR5 clustering and aggregation, leading to apoptosis without the need for additional agents. This property makes it a promising candidate for cancer therapy, as it can selectively target cancer cells while sparing normal cells .

Biological Activity

Bioymifi is a small molecule classified as a death receptor 5 (DR5) agonist, primarily known for its potential in cancer therapy. It mimics the activity of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), selectively inducing apoptosis in cancer cells while sparing normal cells. This article delves into the biological activity of this compound, focusing on its mechanisms, effects on various cancer cell lines, and relevant case studies.

This compound binds to the extracellular domain of DR5, leading to receptor clustering and subsequent activation of apoptotic pathways. The binding affinity of this compound to DR5 is characterized by a dissociation constant KdK_d of approximately 1.2 µM . Upon activation, this compound triggers a cascade of intracellular signals that culminate in apoptosis, primarily through caspase-dependent mechanisms .

Cytotoxic Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against multiple myeloma cells. The compound was tested on both bortezomib-sensitive (U266) and bortezomib-resistant (U266/BR) cell lines. The results indicated:

  • IC50 Values :
    • U266 Cells: 10.4 µM
    • U266/BR Cells: 20.9 µM

These values reflect the concentration at which this compound inhibits cell proliferation by 50% .

Cell Cycle Arrest and Apoptosis Induction

This compound treatment resulted in cell cycle arrest at the G2/M phase in both U266 and U266/BR cells. Flow cytometric analysis revealed an increased percentage of apoptotic cells post-treatment, confirming the compound's role in promoting apoptosis through DR5 activation .

Table: Summary of this compound's Biological Activity

Parameter U266 Cells U266/BR Cells
IC50 (µM)10.420.9
Apoptosis InductionYesYes
Cell Cycle Phase ArrestG2/MG2/M
MechanismCaspase-dependent apoptosisCaspase-dependent apoptosis

Case Studies and Research Findings

  • Multiple Myeloma Treatment :
    A study evaluated the potential of this compound as a therapeutic agent for multiple myeloma, demonstrating its ability to significantly reduce cell viability and induce apoptosis in both sensitive and resistant cell lines .
  • Intestinal Stem Cell Activity :
    Research indicated that selective DR5 activation by this compound promotes intestinal stem cell (ISC) activity and epithelial regeneration. In experiments involving DR5 knockout mice, it was observed that this compound enhanced organoid growth and expression of ISC marker genes, highlighting its role beyond oncology into regenerative medicine .
  • Comparative Studies with Other Agents :
    In comparative studies with other TRAIL mimetics, this compound showed superior efficacy in inducing apoptosis in glioblastoma cells, reinforcing its potential as a leading candidate for further development in cancer therapies .

Q & A

Basic Research Questions

Q. What is the primary mechanism by which Bioymifi induces apoptosis in cancer cells?

this compound binds to the extracellular domain of death receptor DR5 (Kd = 1.2 µM) and mimics TRAIL, inducing receptor clustering and caspase-8 activation. This triggers assembly of the death-inducing signaling complex (DISC), leading to caspase-3/7 activation and apoptosis . Unlike TRAIL, this compound functions as a small-molecule agonist, bypassing ligand-receptor stoichiometric limitations .

Q. What in vitro assays are commonly used to assess this compound’s cytotoxic effects?

  • XTT Assay : Measures metabolic activity via mitochondrial dehydrogenase reduction of tetrazolium salts to formazan, determining IC50 values (e.g., 12.5–29.5 µM in Raji Burkitt’s lymphoma cells) .
  • Flow Cytometry : Annexin V/PI staining quantifies apoptosis, while propidium iodide staining evaluates cell cycle arrest (e.g., S-phase arrest at 12.5 µM in Raji cells) .
  • DNA Damage Kits : Muse® Multi-Color DNA Damage Kit detects ATM/H2A.X phosphorylation (e.g., 9.79% increase in Raji cells) .

Q. What statistical approaches are appropriate for analyzing this compound’s experimental data?

Use parametric tests (Student’s t-test, ANOVA) for normally distributed data and non-parametric tests (Mann-Whitney U, Kruskal-Wallis) for skewed distributions. Report mean ± SEM and set significance at p < 0.01 .

Advanced Research Questions

Q. How do reported IC50 values for this compound vary across studies, and what factors might contribute to this discrepancy?

IC50 values range from 12.5 µM to 29.5 µM in Raji cells. Discrepancies may arise from:

  • Assay Conditions : Incubation time (24–48 hours), cell density (1.5 × 10⁴ cells/well), or solvent (DMSO concentration ≤0.1%) .
  • Cell Line Heterogeneity : DR5 expression levels or genetic drift in subcultured Raji cells .
  • Endpoint Detection : XTT (metabolic activity) vs. apoptosis-specific assays (Annexin V) .

Q. What evidence supports this compound’s role in inducing S-phase cell cycle arrest, and how does this contribute to its antiproliferative effects?

Flow cytometry reveals a 21.0% S-phase population in Raji cells treated with 12.5 µM this compound vs. 15.8% in controls (p < 0.01). This arrest disrupts DNA replication, synergizing with apoptosis (82.21% apoptotic cells at 48 hours) to inhibit proliferation .

Q. How does this compound’s mechanism differ from TRAIL or DR5 agonistic antibodies, and what are the implications for overcoming TRAIL resistance?

this compound directly aggregates DR5 without requiring cross-linking or secondary antibodies, a limitation of TRAIL and monoclonal agonists. This small-molecule approach may bypass resistance mechanisms like decoy receptor (DcR2) overexpression or caspase-8 mutations .

Q. Are there documented off-target effects of this compound, particularly in non-cancerous cells or different pathways?

  • Cardiac Hypertrophy : In vivo studies show 5 mg/kg/d this compound induces myocardial hypertrophy in mice without cell death or fibrosis .
  • β-Catenin Inhibition : this compound disrupts VEGFR1-β-catenin interactions, reducing Y142 phosphorylation and angiogenesis in diabetic endothelial cells (IC50 = 5 µM in HUVECs) .

Q. How does this compound’s efficacy correlate with DR5 expression levels in different cancer models?

Sensitivity varies across cell lines:

  • High DR5 Expressors : Glioblastoma (T98G), osteosarcoma (U2OS), and Burkitt’s lymphoma (Raji) show caspase-8-dependent apoptosis .
  • Low DR5 Expressors : Resistance observed in some pancreatic (Miapaca) and colon (HT29) cancers . Validate DR5 expression via Western blot or knockdown models before testing .

Q. What combination therapies involving this compound have been explored to enhance apoptosis induction?

  • Smac Mimetics : Synergistic apoptosis in T98G glioblastoma cells when combined with 1 µM Smac mimetic .
  • LY303511 : A PI3K-inactive analog enhances TRAIL sensitivity in SHEP-1 neuroblastoma cells .

Q. What methodologies are recommended for validating DR5-specific activation in this compound-treated cells?

  • Competitive Binding Assays : Use recombinant DR5 extracellular domain (ECD) to measure Kd (1.2 µM) .
  • Genetic Knockdown : DR5 siRNA or CRISPR-Cas9 knockout to confirm loss of this compound efficacy .
  • DISC Analysis : Immunoprecipitate caspase-8/FADD complexes to confirm pathway engagement .

Q. Contradictions and Future Directions

  • IC50 Variability : Standardize cell culture conditions and assay protocols to reconcile disparities .
  • Off-Target Effects : Conduct transcriptomic/proteomic profiling to identify non-DR5 targets (e.g., β-catenin) .
  • In Vivo Efficacy : Address cardiac hypertrophy risks by optimizing dosing schedules or developing DR5-specific analogs .

Properties

IUPAC Name

5-[5-[(Z)-[3-(4-bromophenyl)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrN3O4S/c23-12-2-4-13(5-3-12)26-21(29)18(31-22(26)24)10-14-6-8-17(30-14)11-1-7-15-16(9-11)20(28)25-19(15)27/h1-10,24H,(H,25,27,28)/b18-10-,24-22?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBOWKXOFOTCMU-NLDKGBHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/SC2=N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420071-30-2
Record name 1420071-30-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.